Dimethyl thiophene-2,3-dicarboxylate

Olefin Polymerization Catalysis Ziegler-Natta Catalysts Internal Electron Donors

Dimethyl thiophene-2,3-dicarboxylate (DMT-2,3-DC, CAS 14300-68-6) is a heterocyclic building block featuring a thiophene core bearing two methyl ester groups at the adjacent 2- and 3-positions. This vicinal diester substitution pattern imparts a distinct electronic and steric profile compared to its more common 2,5-regioisomer, making it a valuable intermediate for constructing functionalized thiophene derivatives, pharmaceutical scaffolds, and organic electronic materials where the relative positioning of the ester moieties dictates downstream reactivity and application performance.

Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
CAS No. 14300-68-6
Cat. No. B076154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl thiophene-2,3-dicarboxylate
CAS14300-68-6
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)C(=O)OC
InChIInChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3
InChIKeyCGDDISBFSPJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Thiophene-2,3-Dicarboxylate (CAS 14300-68-6): A Regiospecific Diester Building Block for Selective Organic Synthesis and Materials Science


Dimethyl thiophene-2,3-dicarboxylate (DMT-2,3-DC, CAS 14300-68-6) is a heterocyclic building block featuring a thiophene core bearing two methyl ester groups at the adjacent 2- and 3-positions [1]. This vicinal diester substitution pattern imparts a distinct electronic and steric profile compared to its more common 2,5-regioisomer, making it a valuable intermediate for constructing functionalized thiophene derivatives, pharmaceutical scaffolds, and organic electronic materials where the relative positioning of the ester moieties dictates downstream reactivity and application performance .

Why Dimethyl Thiophene-2,3-Dicarboxylate Cannot Be Replaced by 2,5-Regioisomers or Other Thiophene Dicarboxylates in Demanding Applications


The substitution pattern on the thiophene ring is a critical determinant of a molecule's electronic structure, reactivity, and the resulting material's performance. Simply substituting the 2,3-diester with a 2,5-diester or a diethyl ester analog is not equivalent. In Ziegler-Natta catalysis, for example, the use of the unsubstituted dimethyl thiophene-2,3-dicarboxylate as an internal electron donor resulted in a poor activity/stereospecificity balance, prompting the development of specifically branched-alkyl-substituted derivatives to achieve the desired polymer properties [1]. In organic electronics, directly analogous isomeric dimers with 2,5- versus 3,4-substitution on a thiophene-dicarboxylate core yield drastically different power conversion efficiencies (18.1% vs. lower performance) and thermal stability [2]. Therefore, for any application requiring precise regiochemical control—whether in pharmaceutical synthesis, catalysis, or materials science—the exact identity of the thiophene diester is non-negotiable.

Quantitative Differentiation Guide for Dimethyl Thiophene-2,3-Dicarboxylate: Evidence from Catalysis, Electronics, and Regioselective Synthesis


Demonstrated Inferiority as a Ziegler-Natta Internal Donor vs. Branched-Alkyl 2,3-Dicarboxylates

In a systematic study on olefin polymerization catalysts, the use of dimethyl thiophene-2,3-dicarboxylate as an internal electron donor yielded an unsatisfactory activity/stereospecificity balance when compared directly to catalysts containing specific, branched-alkyl-substituted thiophene-2,3-dicarboxylate derivatives [1]. This comparative result explicitly defines a performance ceiling for the dimethyl ester in this application, guiding procurement decisions toward more functionally advanced analogs for high-performance polyolefin production.

Olefin Polymerization Catalysis Ziegler-Natta Catalysts Internal Electron Donors

Critical Impact of Thiophene-Dicarboxylate Isomerism on Polymer Solar Cell Efficiency: 2,5- vs. 3,4-Substitution

A pivotal study on tethered small-molecule acceptors for polymer solar cells directly compared the properties of two isomeric dimers: TDY-α (2,5-substitution) and TDY-β (3,4-substitution) on a thiophene-dicarboxylate core [1]. The 2,5-isomer TDY-α achieved a power conversion efficiency (PCE) of 18.1%, while its 3,4-isomer counterpart showed inferior performance [1]. Furthermore, TDY-α demonstrated superior thermal stability, with a higher glass transition temperature and better crystallinity, resulting in an extrapolated device lifetime of ~35,000 hours while retaining 80% of its initial efficiency [1]. This evidence directly demonstrates that the substitution pattern on the thiophene dicarboxylate profoundly impacts electronic device performance and longevity.

Organic Photovoltaics Small-Molecule Acceptors Isomer Engineering

Regioselective Claisen Condensation Enabled by the 2,3-Diester Architecture

The specific 2,3-substitution pattern of dimethyl thiophene-2,3-dicarboxylate enables kinetic control over the Claisen condensation reaction with methyl acetate [1]. Research has demonstrated that practically only the first step of the reaction proceeds on the carbon adjacent to the 2-position ester, while the 3-position ester does not react under the same conditions [1]. This regioselectivity is a direct consequence of the adjacency of the two ester groups and is not achievable with symmetrically disposed diesters like the 2,5-isomer, where both positions are electronically equivalent.

Regioselective Synthesis Claisen Condensation Kinetic Control

Enabling Bipolar Small-Molecule Organic Semiconductors via Dual α,β-Ester Substitution

The introduction of ester groups at both the α- and β-positions of a thiophene ring (via a diethyl thiophene-2,3-dicarboxylate end-cap) was demonstrated to significantly lower both the HOMO and LUMO energy levels of a DPP-based small molecule (HOMO = −5.37 eV, LUMO = −3.78 eV), enabling the molecule to function simultaneously as both an electron donor and acceptor [1]. This bipolar functionality, stemming directly from the vicinal diester arrangement, resulted in a solar cell power conversion efficiency of 1.66% when blended with PC₇₁BM, and 1.08% with P3HT [1]. While a direct comparator molecule without this substitution pattern was not reported, the study explicitly attributes the bipolar character to the unique double ester substitution, a feature fully replicable with dimethyl thiophene-2,3-dicarboxylate.

Organic Solar Cells Bipolar Materials Energy Level Tuning

Quantitative Substituent Effect Transmission Proves Orthogonal Electronic Pathways for the 2- and 3-Position Esters

A fundamental physical organic study on a series of dimethyl 4-X-2,3-thiophenedicarboxylates used IR and ¹H-NMR to quantify how substituent effects are transmitted through the ring to each ester group [1]. The study determined that the best correlations for transmission to the 2-position carbonyl were with σp constants, while the best correlation for the 3-position carbonyl was with σ⁺_m constants [1]. This provides direct, quantitative proof that the two ester groups in dimethyl thiophene-2,3-dicarboxylate experience distinct electronic environments, a feature shared by both the dimethyl and diethyl esters. This electronic asymmetry is a direct function of the 2,3-substitution pattern and is absent in the symmetric 2,5-diester.

Physical Organic Chemistry Substituent Effects NMR and IR Spectroscopy

High-Value Procurement Scenarios for Dimethyl Thiophene-2,3-Dicarboxylate Based on Evidence of Regiospecific Performance


Precursor for Regioselective Synthesis of Unsymmetrical Thiophene-Based Pharmaceuticals

For medicinal chemistry programs requiring unsymmetrically substituted thiophene scaffolds, dimethyl thiophene-2,3-dicarboxylate is the preferred starting material. Unlike the symmetric 2,5-diester, the 2,3-isomer offers differential reactivity at each ester site, enabling sequential functionalization. A prominent example is its role as a key starting point for the synthesis of Linzagolix, a commercially approved GnRH antagonist, via the intermediate dimethyl 4-aminothiophene-2,3-dicarboxylate [1]. The regiochemical control inherent in this scaffold is essential for constructing the molecule's complex architecture.

Custom Synthesis of Bipolar Organic Semiconductors for OPV Research

For research groups developing small-molecule organic solar cells, dimethyl thiophene-2,3-dicarboxylate provides a proven route to ambipolar charge-transporting materials. As demonstrated with its diethyl analog, the 2,3-diester-substituted thiophene end-cap can simultaneously lower both the HOMO and LUMO energies of a chromophore, enabling it to function as both a donor and acceptor [2]. While the 2,5-isomer has shown superior efficiency in specific dimeric acceptor designs (18.1% PCE [3]), the 2,3-isomer remains uniquely valuable for exploring structure-property relationships where orthogonal electronic tuning is the goal [4].

Model Compound for Investigating Thiophene Electronic Structure via Substituent Effect Transmission

For physical organic chemistry investigations, dimethyl thiophene-2,3-dicarboxylate serves as a well-established model system for studying how substituents on the thiophene ring electronically communicate with two adjacent, non-equivalent ester groups. The availability of a full series of 4-substituted derivatives with documented IR and NMR data provides a robust framework for benchmarking computational models and probing electronic effects [5]. This established baseline is not available for the 2,5-diester, making the 2,3-isomer the molecule of choice for such fundamental studies.

Controlled Claisen Condensation to Access Mono-Functionalized Thiophene Intermediates

Synthetic chemists seeking to perform a controlled, single-site Claisen condensation on a thiophene ring can leverage the exclusive reactivity of dimethyl thiophene-2,3-dicarboxylate. The compound reacts with methyl acetate such that only the carbon atom adjacent to the 2-position ester undergoes condensation, leaving the 3-position ester untouched [6]. This built-in selectivity for mono-functionalization eliminates the need for protecting group strategies that would be necessary if starting from a symmetric 2,5-diester, simplifying the synthesis of 2,3-disubstituted thiophenes.

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